6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran

Description

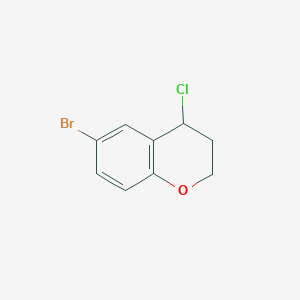

6-Bromo-4-chloro-3,4-dihydro-2H-1-benzopyran (C$9$H$8$BrClO) is a synthetic bicyclic compound derived from the 3,4-dihydro-2H-1-benzopyran (flavan) backbone. Its structure features a bromine atom at the 6-position and a chlorine atom at the 4-position (Figure 1). The dihydrobenzopyran core is a common scaffold in medicinal chemistry, often associated with bioactivity modulation due to its planar aromatic system and substituent adaptability .

Properties

IUPAC Name |

6-bromo-4-chloro-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIFTAUDUJRGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1Cl)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran can be achieved through a multi-step process:

Bromination of Benzoic Acid: The initial step involves the bromination of benzoic acid using a brominating agent under suitable reaction conditions to obtain bromobenzoic acid.

Reaction with Aldehyde: The bromobenzoic acid is then reacted with an aldehyde to form this compound.

Chemical Reactions Analysis

6-Bromo-4-chloro-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents for these reactions include sodium azide and potassium carbonate.

Oxidation and Reduction: It can also participate in oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Scientific Research Applications

Chemistry

In synthetic chemistry, 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran serves as a building block for more complex molecules. Its halogen substituents make it an excellent candidate for nucleophilic substitution reactions. The compound can undergo various transformations such as:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The bromine atom can be reduced to yield corresponding hydrogenated products.

- Substitution Reactions : The halogen atoms can be replaced by other functional groups, facilitating the synthesis of diverse derivatives.

| Reaction Type | Example Products |

|---|---|

| Oxidation | 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one |

| Reduction | 6-hydro-3,4-dihydro-2H-1-benzopyran-4-ol |

| Substitution | Various substituted benzopyrans |

Biology

In biological research, this compound is investigated for its bioactive properties . Benzopyrans are known to exhibit anti-inflammatory, antioxidant, and anticancer activities. Research studies have indicated that compounds similar to this compound can interact with various biological targets:

- Enzyme Interactions : The structural similarity to natural benzopyrans suggests potential interactions with enzymes involved in metabolic pathways.

- Receptor Binding : Investigations into its binding affinity to specific receptors could reveal therapeutic potentials in treating diseases.

Medicine

The medicinal applications of this compound are promising due to its potential therapeutic effects . Studies have shown that derivatives of benzopyrans can act as effective agents against various diseases:

- Anticancer Properties : Research has indicated that certain benzopyran derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : Some studies suggest that compounds in this class may reduce inflammation through the modulation of inflammatory pathways.

Industry

In the industrial sector, this compound can be utilized in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties allow it to serve as a precursor for various industrial applications.

Case Studies

Several studies have highlighted the effectiveness of benzopyran derivatives in various applications:

- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of benzopyran exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Research : Research published in the European Journal of Pharmacology indicated that a related compound showed promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines in vitro.

Mechanism of Action

The mechanism of action of 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. The compound can act as a catalyst by generating reactive intermediates, such as bromine ions, which facilitate various chemical reactions. These intermediates can interact with substrates, leading to the formation of desired products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Structural Variations

The biological and physicochemical properties of benzopyran derivatives are highly influenced by substituent type, position, and ring modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Biological Activity

6-Bromo-4-chloro-3,4-dihydro-2H-1-benzopyran is a benzopyran derivative characterized by the presence of bromine and chlorine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science.

Chemical Structure and Properties

- IUPAC Name : 6-bromo-4-chloro-3,4-dihydro-2H-chromene

- Molecular Formula : C9H8BrClO

- Molecular Weight : 247.51 g/mol

- CAS Number : 1864453-93-9

The compound is soluble in organic solvents such as ethanol and ethers, making it suitable for various chemical reactions and applications in research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various benzopyran derivatives highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be promising, suggesting potential as an antibacterial agent.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 6-Bromo-4-chloro-3,4-dihydro-2H-benzopyran | Staphylococcus aureus | 7.23 |

| 6-Bromo-4-chloro-3,4-dihydro-2H-benzopyran | Escherichia coli | 11.7 |

The structure–activity relationship (SAR) studies indicate that the presence of halogen atoms enhances the antimicrobial efficacy of benzopyran derivatives. Notably, the compound showed better activity compared to other similar compounds lacking these substituents .

The mechanism underlying the antimicrobial activity of 6-bromo-4-chloro-3,4-dihydro-2H-benzopyran is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The halogen substituents likely play a crucial role in enhancing its reactivity towards bacterial targets .

Catalysis

6-Bromo-4-chloro-3,4-dihydro-2H-benzopyran is utilized as a catalyst in organic synthesis, particularly in reactions involving the formation of pyran and pyranopyrazole derivatives. Its ability to generate reactive intermediates makes it a valuable tool in synthetic chemistry .

Material Science

In material science, this compound is explored for its potential applications in developing new materials with specific properties. Its unique chemical structure allows for modifications that can lead to enhanced functionalities in various industrial applications .

Study on Antibacterial Activity

A recent study focused on the antibacterial properties of benzopyran derivatives, including 6-bromo-4-chloro-3,4-dihydro-2H-benzopyran. The results indicated that this compound exhibited significant inhibition against several bacterial strains:

- Staphylococcus aureus : MIC of 7.23 µg/mL.

- Escherichia coli : MIC of 11.7 µg/mL.

These findings suggest that further development could lead to effective antibacterial agents derived from this compound .

Synthesis and Characterization

The synthesis of 6-bromo-4-chloro-3,4-dihydro-2H-benzopyran involves multi-step processes starting from bromobenzoic acid and aldehydes. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .

Q & A

Q. How should researchers address discrepancies between theoretical and experimental LogP values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.